1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety, which is a significant structural component in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Alkylation: The chlorinated indole is alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Urea Formation: Finally, the alkylated indole is reacted with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-ethylurea: Similar structure with a bromo group instead of a chloro group.
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-ethylurea: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea is unique due to its specific chloro substitution, which can influence its biological activity and chemical reactivity compared to other halogenated derivatives .
Properties
Molecular Formula |
C13H16ClN3O |
---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea |
InChI |
InChI=1S/C13H16ClN3O/c1-2-15-13(18)16-6-5-9-8-17-12-4-3-10(14)7-11(9)12/h3-4,7-8,17H,2,5-6H2,1H3,(H2,15,16,18) |
InChI Key |
FCXALUBHQLDVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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